7-Fluoroquinazolin-4(4aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoroquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinazolin-4(3H)-one typically involves the reaction of 7-fluoroanthranilic acid with formamide under acidic conditions. The reaction proceeds through cyclization to form the quinazolinone ring. Another method involves the use of 7-fluoro-2-aminobenzamide, which undergoes cyclization with formic acid to yield the desired product .
Industrial Production Methods: Industrial production of 7-Fluoroquinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
7-Fluoroquinazolin-4(3H)-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Quinazolin-4(3H)-one: Lacks the fluorine atom at the 7th position, resulting in different chemical and biological properties.
6-Fluoroquinazolin-4(3H)-one: The fluorine atom is positioned at the 6th position, leading to variations in reactivity and biological activity.
8-Fluoroquinazolin-4(3H)-one: The fluorine atom is positioned at the 8th position, which also affects its properties.
Uniqueness: 7-Fluoroquinazolin-4(3H)-one is unique due to the specific positioning of the fluorine atom, which enhances its chemical stability, reactivity, and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H5FN2O |
---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
7-fluoro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4,6H |
InChI Key |
FSZJCRYKBZSNRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=NC(=O)C21)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.